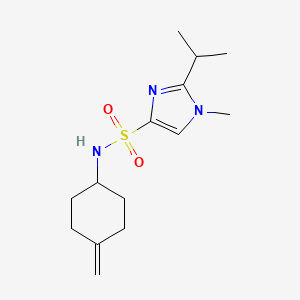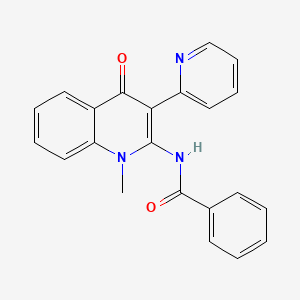
1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-enzymatic Glutathione Conjugation Analysis
The study of the detoxification mechanisms for the carcinogenic compound 2-amino-6-methyldipyrido[1,2-a: 3',2'-d]imidazole (Glu-P-1) revealed that non-enzymatic reactions with glutathione (GSH) could form adducts through an N-S linkage. These adducts, identified as sulfinamide and N-hydroxy-sulfonamide, were characterized using various spectroscopic techniques, suggesting a potential in vivo detoxification pathway for toxic arylamines .
Ionic Liquid as Nitrating Agent
The design of the ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)) was reported to be effective for the nitration of aromatic compounds, including aniline derivatives. This reagent facilitates the in situ generation of nitrogen dioxide, which acts as a radical nitrating agent, leading to the formation of nitroarenes under acidic conditions .
Catalyst for N-sulfonyl Imines Synthesis
3-Methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) is a Brønsted acidic ionic liquid that serves as both a catalyst and solvent for the synthesis of N-sulfonyl imines. The condensation of sulfonamides with aldehydes and isatin at room temperature using this ionic liquid results in high yields and short reaction times, highlighting its efficiency and reusability .
Drug Absorption and Physicochemical Properties
The absorption of isomeric N1-heterocyclic sulfonamides from the rat small intestines was investigated, focusing on the relationship between their physicochemical properties and absorption rates. The study utilized N-methyl sulfonamides and their antibacterial counterparts to understand the absorption characteristics of unionized molecules. The absorption rate constants were found to be related to the compounds' partitioning into n-octanol and their molecular weight .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Heterocyclic Compound Synthesis
A notable application involves the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. These compounds are synthesized through various chemical reactions, resulting in derivatives like pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine. Some synthesized compounds have shown significant antibacterial activities, highlighting their potential as novel therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Evaluations
Novel Antimicrobial Agents
Research into the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has also been aimed at creating effective antimicrobial agents. This effort involves generating 2-pyridone, chromene, hydrazone, pyrazole, thiazole, and thiophene derivatives, which have been evaluated for their antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014).
Anticonvulsant Properties
Anticonvulsant Activity
The synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents represents another significant application. This process involves the creation of heterocyclic compounds with a sulfonamide thiazole moiety, which, upon evaluation, revealed that several compounds offered protection against picrotoxin-induced convulsion, indicating their potential use as anticonvulsant medications (Farag et al., 2012).
Crystal Structure and Biological Activity
Crystal Structure Analysis
Detailed crystal structure analysis of compounds related to 1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has been conducted to understand their molecular configuration better and evaluate their potential as antibacterial agents. This type of research is crucial for designing drugs with optimized properties and effectiveness (Cai et al., 2009).
Propiedades
IUPAC Name |
1-methyl-N-(4-methylidenecyclohexyl)-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-10(2)14-15-13(9-17(14)4)20(18,19)16-12-7-5-11(3)6-8-12/h9-10,12,16H,3,5-8H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHZUCGISPASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NC2CCC(=C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)
![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide](/img/structure/B2521120.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2521121.png)
![2-[(4-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2521122.png)
![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)



![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)

![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)
![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide](/img/structure/B2521133.png)